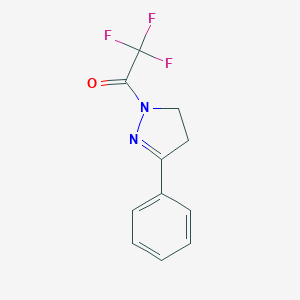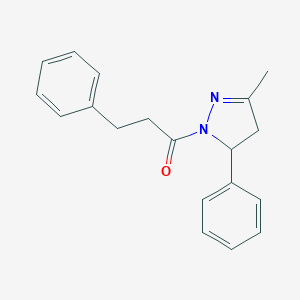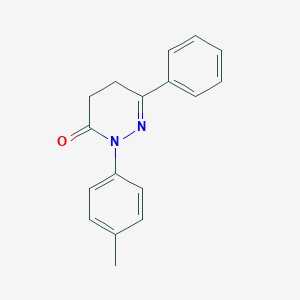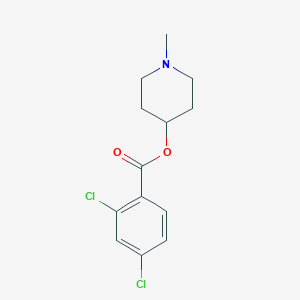![molecular formula C24H24FNO6S B257842 N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B257842.png)
N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(4-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(4-methoxyphenoxy)acetamide, commonly known as Compound A, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of thieno[3,2-d]pyrimidine derivatives and has been shown to have potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of Compound A involves the inhibition of several enzymes and signaling pathways, including the JAK/STAT pathway, NF-κB pathway, and COX-2 enzyme. This leads to the suppression of inflammation, angiogenesis, and tumor growth.
Biochemical and Physiological Effects
Compound A has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-angiogenic, and anti-tumor properties. It has also been shown to modulate the immune system, leading to the suppression of autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Compound A has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to penetrate cell membranes. However, its low solubility and stability can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on Compound A, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action at the molecular level.
Méthodes De Synthèse
The synthesis of Compound A involves several steps, starting with the reaction of 3-amino-4-methoxybenzoic acid with 2-chloro-4-fluorobenzaldehyde to form the intermediate product. This intermediate is then reacted with 2-furylboronic acid and tetrahydrothiophene-3,3-dioxide to form Compound A.
Applications De Recherche Scientifique
Compound A has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of several enzymes and signaling pathways that are involved in the pathogenesis of these diseases.
Propriétés
Nom du produit |
N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(4-methoxyphenoxy)acetamide |
|---|---|
Formule moléculaire |
C24H24FNO6S |
Poids moléculaire |
473.5 g/mol |
Nom IUPAC |
N-(1,1-dioxothiolan-3-yl)-N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C24H24FNO6S/c1-30-20-6-8-21(9-7-20)31-15-24(27)26(19-12-13-33(28,29)16-19)14-22-10-11-23(32-22)17-2-4-18(25)5-3-17/h2-11,19H,12-16H2,1H3 |
Clé InChI |
BQKRNSRTMQMEBI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)N(CC2=CC=C(O2)C3=CC=C(C=C3)F)C4CCS(=O)(=O)C4 |
SMILES canonique |
COC1=CC=C(C=C1)OCC(=O)N(CC2=CC=C(O2)C3=CC=C(C=C3)F)C4CCS(=O)(=O)C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(4-hydroxy-3-methoxyphenyl)[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]acetonitrile](/img/structure/B257799.png)


![1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline](/img/structure/B257808.png)
![5-ethyl-4-{[1-(4-fluorophenyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B257811.png)

